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((1R,3R)-3-aminocyclopentyl)methanol

Cat. No.: B12630502
M. Wt: 115.17 g/mol
InChI Key: HVQDOKDLGGYIOY-PHDIDXHHSA-N
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Description

Significance of Chirality and Stereoisomerism in Cyclopentane (B165970) Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in molecular recognition, particularly in biological systems. rsc.org Enzymes and receptors are themselves chiral, meaning they interact differently with each enantiomer (one of the two mirror-image forms) of a chiral drug. rsc.orgnih.gov This can result in one enantiomer having the desired therapeutic effect while the other may be less active, inactive, or even cause adverse effects. nih.gov Consequently, the control of stereochemistry is of utmost importance in drug discovery and development. nih.gov

In cyclopentane derivatives, stereoisomerism arises from the spatial arrangement of substituents on the ring. For a 1,3-disubstituted cyclopentane, where the two substituents are different (such as an amino group and a hydroxymethyl group), several stereoisomers are possible. The relationship between the substituents can be described as cis (on the same side of the ring) or trans (on opposite sides).

Cis Isomers: In a 1,3-disubstituted cyclopentane, the cis isomer has a plane of symmetry and is therefore an achiral meso compound.

Trans Isomers: The trans isomer is chiral and exists as a pair of enantiomers.

The compound ((1R,3R)-3-aminocyclopentyl)methanol is one of these trans enantiomers. The (1R,3R) designation specifies the absolute configuration at the two chiral centers (carbon 1 and carbon 3), defining its unique three-dimensional structure. The other enantiomer would be the (1S,3S) isomer. These enantiomers are diastereomers of the cis (1R,3S or 1S,3R) meso form.

Table 1: Stereoisomers of 1-Hydroxymethyl-3-aminocyclopentane This interactive table summarizes the possible stereoisomers for a 1,3-disubstituted cyclopentane with two different substituents.

Stereoisomer Configuration Relationship Chirality
(1R,3R) Enantiomer of (1S,3S) Chiral
(1S,3S) Enantiomer of (1R,3R) Chiral

Overview of the (1R,3R)-3-Aminocyclopentylmethanol Motif in Advanced Synthetic Targets

The this compound motif is a highly valuable chiral building block in the synthesis of advanced therapeutic agents. Its specific stereochemistry and the presence of two distinct functional groups—a primary amine and a primary alcohol—allow for sequential, controlled modifications to build more complex molecular architectures.

A prominent application of this scaffold is in the synthesis of carbocyclic nucleoside analogues, a class of antiviral compounds where the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane ring. uni-hamburg.de This structural modification grants increased stability against enzymatic cleavage while often retaining or enhancing biological activity. uni-hamburg.de

One of the most significant synthetic targets built from a related chiral cyclopentylamine (B150401) core is Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. The synthesis of Abacavir and other carbocyclic nucleosides is a significant challenge, requiring precise control over stereochemistry to ensure the correct spatial arrangement of the nucleobase and the hydroxymethyl group on the cyclopentane ring. uni-hamburg.de The cis-1,4 substitution pattern found in Abacavir is derived from precursors whose stereochemistry is critical. The use of chiral cyclopentylamine synthons in a linear or convergent synthesis strategy is essential for producing the single, biologically active enantiomer. uni-hamburg.de The this compound scaffold provides the necessary chiral foundation to construct these complex and life-saving medicines.

Table 2: Chemical Properties of this compound This table outlines key identifiers and properties of the title compound.

Property Value
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
CAS Number 1110772-11-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B12630502 ((1R,3R)-3-aminocyclopentyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(1R,3R)-3-aminocyclopentyl]methanol

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1

InChI Key

HVQDOKDLGGYIOY-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H](C[C@@H]1CO)N

Canonical SMILES

C1CC(CC1CO)N

Origin of Product

United States

Stereoselective Synthetic Methodologies for 1r,3r 3 Aminocyclopentylmethanol and Its Stereoisomers

Strategies for Enantioselective and Diastereoselective Control

Achieving high levels of enantioselectivity (control of mirror-image isomers) and diastereoselectivity (control of non-mirror-image stereoisomers) is the central challenge in synthesizing compounds like ((1R,3R)-3-aminocyclopentyl)methanol. This involves the strategic use of chiral auxiliaries, catalysts, or reagents to influence the energy of transition states, thereby favoring the formation of one stereoisomer over others.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final product, thus avoiding the need to create chirality from scratch.

A powerful strategy for constructing stereodefined cyclopentane (B165970) derivatives involves the use of rigid, chiral bicyclic precursors like oxabicycloheptanes. These structures can be generated with high stereocontrol, often through cycloaddition reactions, and their subsequent ring-opening provides a predictable pathway to functionalized cyclopentanes.

For instance, a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a nitroso compound, catalyzed by a chiral copper complex, can produce a chiral oxabicyclic adduct. google.com This intermediate contains the basic framework and stereochemical information needed. Subsequent steps, such as the selective reduction of the nitrogen-oxygen bond and the carbon-carbon double bond, followed by functional group manipulations, can yield aminocyclopentanol derivatives. google.com While this specific example leads to an aminocyclopentanol, the underlying principle of using a constrained oxabicycloheptane system to set the relative and absolute stereochemistry is a cornerstone of chiral pool-type approaches for accessing the aminocyclopentylmethanol scaffold.

Asymmetric catalysis is an efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from achiral or prochiral substrates. This avoids the use of stoichiometric chiral reagents and is highly atom-economical.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions asymmetrically. Proline and its derivatives are among the most successful organocatalysts, typically operating through the formation of chiral enamine or iminium ion intermediates.

The construction of functionalized cyclopentane rings can be achieved via organocatalytic cascade reactions. researchgate.net A common sequence involves an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine like a diarylprolinol silyl (B83357) ether. nih.govnih.gov This initial step creates a chiral enamine intermediate which can then undergo an intramolecular aldol (B89426) or alkylation reaction to close the five-membered ring. nih.gov This process can generate multiple contiguous stereocenters with high fidelity. researchgate.net The resulting functionalized cyclopentanones or cyclo-pentanecarbaldehydes serve as versatile precursors that can be further elaborated to the target this compound. Bifunctional catalysts, such as those derived from thiourea (B124793) and cinchonine, have also proven effective in catalyzing intramolecular cyclizations to form nitro-substituted cyclopentanes, which are valuable intermediates for amine synthesis. researchgate.net

Table 1: Examples of Organocatalytic Systems for Cyclopentane Synthesis

Catalyst TypeReaction TypeSubstratesKey Intermediate/ProductSelectivityReference
Diarylprolinol Silyl EtherMichael/Aldol Cascade1,3-Dicarbonyls, α,β-Unsaturated Aldehydesα-HydroxycyclopentanonesHigh enantioselectivity nih.gov
Cinchonine-derived ThioureaIntramolecular Michael Additionγ-Nitroketonescis-Functionalized γ-NitroketonesGood yield, reasonable enantioselectivity researchgate.net
L-Proline NitrateAza Diels-AlderDienes, IminesFunctionalized PiperidinesHigh atom-economy rsc.org
Chiral Secondary AmineMichael/Hemiaminalizationβ-Ketoamides, EnalsSpiropiperidinone DerivativesDivergent diastereoselectivity researchgate.net

Transition metal catalysts, featuring metals like copper, rhodium, or iridium complexed with chiral ligands, are highly effective for a wide range of asymmetric transformations. rsc.orgrsc.org One notable application in the synthesis of cyclopentane precursors is the asymmetric Diels-Alder reaction.

A method for preparing a stereoisomer of the target scaffold, (1R,3S)-3-aminocyclopentanol, utilizes a copper-catalyzed hetero-Diels-Alder reaction. google.com In this process, tert-butyl nitrosyl carbonate is generated in situ and reacts with cyclopentadiene. The presence of a copper(II) chloride catalyst and a chiral ligand (2-ethyl-2-oxazoline) directs the cycloaddition to form a bicyclic oxazinane with controlled stereochemistry. This key intermediate can then be converted to the final product through a series of steps including reduction and deprotection. google.com This approach powerfully demonstrates how a transition metal-catalyzed C-C bond-forming reaction can establish the core cyclic structure with the desired stereochemistry from simple, achiral starting materials.

In many synthetic routes, one or more stereocenters are installed via diastereoselective reactions on a substrate that already contains at least one chiral center. Reduction of ketones, imines, or alkenes are common transformations where the existing stereochemistry can direct the approach of a reagent to create a new stereocenter in a predictable manner.

A chemoenzymatic approach has been successfully employed to synthesize (1R,3R)-3-hydroxycyclopentanemethanol, a closely related analogue of the target compound. nih.gov This method uses an enoate reductase from Thermus scotoductus (CrS) to catalyze the asymmetric reduction of the carbon-carbon double bond in (S)-4-(hydroxymethyl)cyclopent-2-enone. This enzymatic step establishes the (3R) stereocenter with high precision. The resulting (3R)-3-(hydroxymethyl)cyclopentanone is then subjected to chemical reduction, where the carbonyl group is reduced to a hydroxyl group, yielding the (1R,3R)-diol. nih.gov This highlights the power of combining enzymatic and chemical methods to achieve high diastereoselectivity.

Table 2: Chemoenzymatic Reduction for (3R)-3-(hydroxymethyl)cyclopentanone Synthesis

ComponentConcentration/AmountRole
(S)-4-(hydroxymethyl)cyclopent-2-enone5 mMSubstrate
CrS enoate reductase10 µMBiocatalyst
Formate dehydrogenase40 µMCo-factor regeneration
NADH0.2 mMCo-factor
Sodium Formate40 mMCo-factor regeneration substrate
FMN0.05 mMProsthetic group for CrS
Temperature35 °CReaction Condition
pH7.0Reaction Condition
Data sourced from a study on the synthesis of (1R,3R)-3-hydroxycyclopentanemethanol. nih.gov

Another powerful strategy for diastereoselective functionalization is the reduction of chiral sulfinyl ketimines. nih.gov In this methodology, a ketone is first condensed with a chiral sulfinamide (e.g., Ellman's auxiliary) to form a ketimine that is chiral at the sulfur atom. The chiral auxiliary then sterically directs the hydride delivery from a reducing agent, such as a zirconocene (B1252598) hydride. This reduction of the C=N bond is highly diastereoselective, leading to a chiral amine with a predictable configuration. The sulfinyl auxiliary can then be cleaved under mild acidic conditions to reveal the free amine. This approach provides a robust and general method for the stereocontrolled installation of an amine group. nih.gov

Diastereoselective Functionalization and Reduction Reactions

Hydride Reductions of Carbonyl Precursors (e.g., Lactams)

The reduction of a carbonyl group, particularly within a lactam (a cyclic amide), is a fundamental transformation for accessing the aminocyclopentane core. The choice of hydride reagent is critical for achieving high yields and preventing side reactions.

Detailed Research Findings: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the complete reduction of amides and lactams to the corresponding amines. organic-chemistry.org This method is robust and widely applicable. organic-chemistry.org However, for substrates with sensitive functional groups, milder or more selective reagents are necessary.

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), offer a milder alternative to LiAlH₄. organic-chemistry.org Another approach involves a two-step procedure where the lactam is first activated with triflic anhydride (B1165640) (Tf₂O) and then reduced with sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This method is notable for its tolerance of TBDPS-protecting groups and its straightforward workup. organic-chemistry.org

Recent advancements include catalytic reduction methods. A nickel-catalyzed system has been shown to effectively reduce a variety of amides and lactams, proceeding even in the presence of ester functionalities and stereocenters prone to epimerization. organic-chemistry.org For achieving high enantioselectivity in related systems, rhodium catalysts paired with chiral phosphine (B1218219) ligands like WALPHOS have been successfully employed in the asymmetric reduction of heterocyclic β-aminoacrylates, which are structurally related to lactam precursors. nih.gov In these cases, the presence of a free carboxylic acid on the substrate was found to be essential for high asymmetric induction. nih.gov

Table 1: Comparison of Hydride Reagents for Lactam Reduction

Reagent/System Substrate Key Features Reference
Lithium Aluminum Hydride (LiAlH₄) Amides, Lactams Powerful, high-yielding, but low chemoselectivity. organic-chemistry.org
Borane Complexes (e.g., Dod-S-Me) Amides Odorless borane carriers with high yields and quantitative recovery. organic-chemistry.org
Triflic Anhydride (Tf₂O) then NaBH₄ Amides, Lactams Mild conditions, tolerates TBDPS groups, simple workup. organic-chemistry.org
Nickel Catalyst Secondary/Tertiary Amides, Lactams Tolerates esters, preserves epimerizable stereocenters. organic-chemistry.org
Rh/WALPHOS Catalyst Lactam-based β-aminoacrylates High enantioselectivity (≥97% ee) for specific substrates. nih.gov
Controlling Stereochemistry in Hydrolysis and Deprotection Steps

The final stages of a synthesis, involving the hydrolysis of esters or the removal of protecting groups, are critical for isolating the target compound without compromising its stereochemical integrity. imperial.ac.uk Improper conditions can lead to racemization or epimerization, particularly at stereocenters adjacent to carbonyl groups or other activating functions.

Detailed Research Findings: In syntheses involving cyclopentane scaffolds, common deprotection steps include the removal of acetyl and tert-butoxycarbonyl (Boc) groups. google.com For instance, the deprotection of an acetyl group can be achieved under alkaline conditions, such as using lithium hydroxide (B78521) in methanol (B129727). google.com The removal of the widely used Boc protecting group is typically performed under acidic conditions. A solution of hydrogen chloride in an alcohol like isopropanol (B130326) or methanol effectively cleaves the Boc group to reveal the free amine, which can then be isolated as its hydrochloride salt. google.com

The choice of solvent and base/acid is crucial. For example, in one patented process for a related aminocyclopentanol, lithium hydroxide was preferred over other bases for the deacetylation step. google.com When selecting reagents and conditions for these transformations, chemists must consider the stability of all stereocenters in the molecule to avoid unwanted isomerization. imperial.ac.uk

Key Synthetic Pathways and Reaction Sequences

Multi-step Synthesis from Precursors (e.g., Boc-protected lactams)

A common strategy for synthesizing chiral aminocyclopentane derivatives involves a linear, multi-step sequence starting from a readily available chiral precursor, such as a Boc-protected lactam. This approach allows for the systematic introduction of functional groups and the establishment of the required stereocenters.

Detailed Research Findings: A hypothetical but chemically sound pathway to this compound could begin with a chiral cyclopentane lactam. The synthesis would proceed through a series of key transformations:

Protection: The lactam nitrogen is often protected, for example with a Boc group, to modulate its reactivity and prevent side reactions in subsequent steps.

Reduction: The protected lactam is reduced to the corresponding cyclic amine using a suitable hydride reagent as described in section 2.1.3.1. organic-chemistry.org

Functionalization: A hydroxymethyl group must be introduced. This could be achieved by manipulating a carbonyl or carboxyl group at the C1 position, followed by reduction.

Deprotection: The final step involves the removal of the protecting group(s) under conditions that preserve the stereochemistry of the final product. google.com

Table 2: Illustrative Multi-step Synthetic Sequence

Step Transformation Purpose Typical Reagents
1 Lactam Protection Mask the amine to direct reactivity. (Boc)₂O, DMAP
2 Lactam Reduction Convert the cyclic amide to a cyclic amine. LiAlH₄ or BH₃·THF
3 Functional Group Manipulation Introduce the precursor to the hydroxymethyl group. Oxidation/Esterification
4 Ester/Acid Reduction Form the primary alcohol (hydroxymethyl group). LiAlH₄, DIBAL-H
5 Deprotection Unmask the amino group to yield the final product. HCl in Methanol/Isopropanol

Asymmetric Cycloaddition Reactions (e.g., with Cyclopentadiene)

Asymmetric cycloaddition reactions are powerful tools for constructing chiral carbocyclic and heterocyclic frameworks in a single step, often creating multiple stereocenters with high control. studfile.net

Detailed Research Findings: The hetero-Diels-Alder reaction is a particularly relevant strategy. A patented synthesis for the related (1R,3S)-3-aminocyclopentanol hydrochloride utilizes an in-situ generated nitroso species that undergoes a hetero-Diels-Alder reaction with cyclopentadiene. google.com This key step establishes the cyclopentene (B43876) ring system with initial stereocontrol. Subsequent steps, including reduction of the N-O bond and the C=C double bond, followed by enzymatic resolution, yield the enantiomerically pure aminocyclopentanol. google.com

Other asymmetric cycloaddition strategies, such as [4+3] cycloadditions of 2-aminoallyl cations with dienes like furan, have also been developed to create bicyclic systems from which chiral cyclopentane derivatives can be derived. capes.gov.br These methods rely on the use of a chiral source—either a chiral auxiliary on the substrate, a chiral catalyst, or a chiral reagent—to induce asymmetry during the C-C bond-forming cycloaddition step. studfile.netyoutube.com

Table 3: Key Features of a Hetero-Diels-Alder Approach

Feature Description Example from Synthesis of Aminocyclopentanol Reference
Dienophile Electron-deficient species In-situ generated tert-butyl nitrosyl carbonate google.com
Diene Electron-rich conjugated system Cyclopentadiene google.com
Reaction [4+2] Cycloaddition Hetero-Diels-Alder reaction google.com
Outcome Forms a bicyclic adduct An isoxazolidine-fused cyclopentene ring google.com
Stereocontrol Further steps required Enzymatic resolution (lipase) and hydrogenation google.com

Functional Group Interconversions and Protecting Group Strategies

Functional group interconversions (FGIs) are the cornerstone of organic synthesis, allowing for the conversion of one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.ukfiveable.me In the synthesis of complex molecules like this compound, a carefully planned FGI strategy is essential.

Detailed Research Findings: A synthesis may require converting an alcohol to an amine or vice-versa. A common route from an alcohol to an amine involves a two-step process with inversion of stereochemistry (the Mitsunobu reaction). The alcohol is first reacted with a nucleophile like azide (B81097) (using Ph₃P, DEAD, and NaN₃), followed by reduction of the resulting azide to an amine (e.g., using H₂, Pd/C or LiAlH₄). vanderbilt.edu Alternatively, converting an alcohol to a good leaving group, such as a tosylate or mesylate, allows for subsequent Sₙ2 displacement with an azide anion. vanderbilt.edu

Protecting groups are indispensable for managing reactivity in molecules with multiple functional groups. vanderbilt.edu The tert-butoxycarbonyl (Boc) group is frequently used for amines, while silyl ethers (e.g., TBDMS, TBDPS) are common for alcohols. The selection of protecting groups must be orthogonal, meaning each can be removed selectively without affecting the others. For example, a Boc group is acid-labile, while a primary silyl ether is typically removed with fluoride (B91410) ions (e.g., TBAF). This orthogonality allows for the selective unmasking and reaction of different functional groups at various stages of the synthesis.

Derivatization from Related Chiral Aminocyclopentanol Scaffolds

An efficient synthetic approach is to start from a known chiral building block, or scaffold, that already contains the core cyclopentane ring with some of the required stereocenters. The target molecule is then generated through a series of derivatization steps.

Detailed Research Findings: Two highly relevant chiral scaffolds are (1R,3S)-3-aminocyclopentanol and (1R,3R)-3-hydroxycyclopentanemethanol. google.comnih.gov

From (1R,3S)-3-Aminocyclopentanol: To obtain the target (1R,3R) stereochemistry from the (1R,3S) starting material, a reaction sequence involving inversion at one of the stereocenters would be necessary. For example, the C3-amino group could be protected, and the C1-hydroxyl group could be converted into an amine with inversion of configuration. Alternatively, if the goal were a different stereoisomer, the existing functional groups could be manipulated directly.

From (1R,3R)-3-hydroxycyclopentanemethanol: This scaffold, reported as a key intermediate for an antiviral agent, already possesses the correct (1R,3R) stereochemistry and the C1-hydroxymethyl group. nih.gov The synthesis of the target aminocyclopentyl)methanol from this diol would require the selective conversion of the C3-hydroxyl group into an amino group. This could be achieved with retention of stereochemistry or, more commonly, via a two-step process involving inversion. The C3-hydroxyl could be converted to a sulfonate ester (e.g., tosylate), followed by Sₙ2 displacement with sodium azide. The resulting azide is then reduced to the primary amine, yielding the desired this compound. The primary alcohol at C1 would likely need to be protected during this sequence to prevent it from reacting.

A chemoenzymatic approach has been used to produce (1R,3R)-3-hydroxycyclopentanemethanol, employing an enoate reductase to set a key stereocenter, followed by chemical reduction steps. nih.gov This highlights the power of combining enzymatic and classical chemistry to access valuable chiral scaffolds. nih.gov

Utility of 1r,3r 3 Aminocyclopentylmethanol As a Chiral Building Block

Construction of Complex Polycyclic and Heterocyclic Frameworks

The rigid, stereochemically defined structure of aminocyclopentyl methanol (B129727) derivatives serves as an excellent starting point for synthesizing complex molecular frameworks. The amino and hydroxyl moieties provide versatile handles for a variety of chemical transformations, enabling the assembly of both polycyclic and heterocyclic ring systems.

For instance, the synthesis of cyclopentane-based analogs of the antibiotic muraymycin involves the use of a related chiral aminocyclopentyl methanol derivative. The process starts from a bicyclic lactam, specifically tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, which is a polycyclic framework itself. nih.gov This precursor undergoes reduction to yield the key aminocyclopentyl methanol intermediate, demonstrating the role of these scaffolds in building complex structures. nih.gov

Furthermore, the aminocyclopentyl moiety is integral to the synthesis of various heterocyclic compounds. One prominent example is the pyrazolo[1,5-a]pyrimidine (B1248293) system, a privileged scaffold in medicinal chemistry, particularly for developing protein kinase inhibitors. nih.govmdpi.com The general synthesis of this heterocyclic core often involves the cyclocondensation reaction between 3-amino-pyrazoles and β-dicarbonyl compounds or their equivalents. nih.gov While direct use of ((1R,3R)-3-aminocyclopentyl)methanol in this specific context requires further elucidation from literature, its inherent functionalities are well-suited for incorporation into such heterocyclic structures through multi-step synthetic sequences. The amino group can be used to construct the pyrimidine (B1678525) ring, making it a key component in generating structural diversity for these important inhibitor classes. nih.gov

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The chiral integrity of this compound and its isomers is crucial for their role as intermediates in the synthesis of a wide array of bioactive molecules and pharmaceuticals. The specific stereochemistry is often essential for the target molecule's biological activity and selectivity.

Nucleoside analogs are a critical class of therapeutic agents, particularly as antibiotics and antivirals. The cyclopentane (B165970) ring of aminocyclopentyl methanol derivatives can act as a carbocyclic mimic of the ribose sugar found in natural nucleosides.

In the development of novel antibiotics, researchers have synthesized cyclopentane-based analogs of muraymycins, which are potent inhibitors of the bacterial enzyme MraY. nih.gov A key step in this synthesis is the use of the chiral intermediate ((1R,3S)-3-aminocyclopentyl)methanol. nih.gov This building block is coupled with a pyrimidine base to form the core nucleoside analog structure. The synthesis demonstrates how the aminocyclopentyl methanol scaffold can effectively replace the sugar moiety to create stable and biologically active nucleoside mimics.

Table 1: Key Synthetic Steps for Muraymycin Analogs

Step Reactant(s) Key Reagent(s) Product Reference
Reduction tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Sodium borohydride (B1222165) (NaBH₄) in Methanol Boc-protected ((1R,3S)-3-aminocyclopentyl)methanol nih.gov
Coupling Boc-protected ((1R,3S)-3-aminocyclopentyl)methanol Uracil, Triphenylphosphine, DIAD 1-((1S,3R)-3-(Hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione nih.gov

| Oxidation & Cyclization | The coupled product | Dess-Martin periodinane, followed by methyl isocyanoacetate and a silver catalyst | Methyl 5-((1R,3S)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)cyclopentyl)-4,5-dihydrooxazole-4-carboxylate | nih.gov |

The aminocyclopentane scaffold is a cornerstone in the synthesis of modern antiviral drugs. Notably, a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, serves as a crucial intermediate in the production of Bictegravir. google.comgoogle.com Bictegravir is a potent second-generation HIV integrase strand transfer inhibitor (INSTI). nih.gov

The synthesis of this key intermediate can be achieved through a chemoenzymatic route, which ensures high stereoselectivity. google.com The process starts with 3-carbonyl cyclopentanecarboxylic acid and utilizes an asymmetric reduction followed by a rearrangement cyclization and hydrolysis to yield the desired (1R,3S)-3-aminocyclopentanol hydrochloride. google.com This intermediate is then incorporated into the final complex structure of Bictegravir. google.comnih.gov The specific stereochemistry provided by this building block is critical for the drug's potent activity against HIV.

G-protein coupled receptors (GPCRs) are a major class of drug targets, and allosteric modulators that bind to sites distinct from the endogenous ligand binding site offer opportunities for developing safer and more selective drugs. nih.govnih.gov Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, are important targets for treating autoimmune diseases like multiple sclerosis. wikipedia.orgclevelandclinic.org

A derivative of the aminocyclopentyl methanol scaffold has been used to develop a highly potent and selective S1P1 receptor modulator, BMS-986166. nih.gov This compound, ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol, incorporates a 1-amino-1-cyclopentylmethanol moiety. nih.govfigshare.com This scaffold positions the amino and methanol groups on the same carbon, a different regioisomer from the title compound, but highlights the versatility of the core structure in designing GPCR modulators. These modulators function by binding to S1P1 receptors on lymphocytes, preventing them from migrating into the central nervous system. clevelandclinic.orgnih.gov

Table 2: Selectivity of S1P Receptor Modulators

Drug S1P Receptor Selectivity Reference
Fingolimod S1PR1, S1PR3, S1PR4, S1PR5 clevelandclinic.orgnih.gov
Siponimod S1PR1, S1PR5 clevelandclinic.org
Ozanimod S1PR1, S1PR5 clevelandclinic.org

| Ponesimod | S1PR1 | clevelandclinic.org |

Adenosine (B11128) receptors, another family of GPCRs, are involved in numerous physiological processes, and selective agonists for these receptors are sought after for various therapeutic applications. nih.govacs.org The selective activation of the adenosine A1 receptor (A1R) is a promising strategy for treating conditions like pain, epilepsy, and heart arrhythmias. nih.govcam.ac.uk

In the quest for potent and selective A1R agonists, researchers have utilized chiral aminocyclopentanol derivatives as scaffolds. cam.ac.uk For example, a series of potent A1R agonists were developed based on N6-substituted adenosine analogs. The synthesis employed (1R,2R)-2-aminocyclopentanol as a chiral building block. cam.ac.uk This precursor was modified and ultimately coupled to a purine (B94841) core to generate the final agonists. Molecular modeling studies suggest that the cyclopentyl moiety fits into a hydrophobic subpocket of the A1 receptor, contributing to the high affinity and selectivity of these compounds. nih.gov

The pyrazolo[1,5-a]pyrimidine core is a key feature in many recently developed inhibitors targeting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govmdpi.com The synthesis of this heterocyclic system typically relies on the reaction of a 5-amino-1H-pyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent. nih.gov

The functional groups of this compound make it a potential building block for creating novel pyrazolo[1,5-a]pyrimidine derivatives. The amino group can be transformed into a pyrazole (B372694) ring, or it can be used as a point of attachment for a pre-formed pyrazolo[1,5-a]pyrimidine scaffold via reductive amination or other coupling reactions. This allows for the introduction of a chiral, three-dimensional element into the otherwise planar heterocyclic system, which can be exploited to achieve higher potency and selectivity for the target kinase. For example, various substituted pyrazolo[1,5-a]pyrimidines have been synthesized as selective PI3Kδ inhibitors, where functionalization at different positions of the core structure is key to their activity. nih.gov

Development of Peptide Mimetics and Protease Inhibitor Motifs

The rigid, stereochemically defined structure of aminocyclopentane derivatives makes them attractive scaffolds for the synthesis of peptide mimetics. These molecules are designed to mimic the three-dimensional structure of natural peptides, often with improved stability against enzymatic degradation. While cyclopentane-based scaffolds are utilized in medicinal chemistry, specific examples detailing the incorporation of this compound into peptide mimetics or protease inhibitors are scarce in primary research literature.

Conceptually, the 1,3-disubstituted pattern of the amino and hydroxymethyl groups on the cyclopentane ring could serve as a dipeptide isostere, fixing the spatial orientation of key pharmacophoric elements. The amine can act as a surrogate for an amino acid's N-terminus or a basic side chain, while the methanol group can be further functionalized to mimic other side chains or to link to other parts of a larger molecule.

In the context of protease inhibitors, which are crucial drugs for treating viral diseases like HIV and Hepatitis C, cyclic scaffolds are often used to create ligands that fit into the active sites of enzymes. nih.govmdpi.com For instance, the design of potent HIV-1 protease inhibitors has involved the use of cyclic ligands to interact with specific subsites of the enzyme. nih.gov Although research has focused on various cyclic structures, including oxabicyclo-octanol and cyclopropane (B1198618) derivatives, the specific contribution of this compound has not been a focal point of these studies. nih.govnih.gov The development of such inhibitors often relies on creating molecules that mimic the transition state of peptide cleavage by the protease. The defined stereochemistry of a chiral building block like this compound would be critical in achieving the precise geometry needed for effective binding.

Exploration in Material Science and Catalysis

The application of this compound in material science and catalysis is another area with limited specific documentation. In principle, chiral molecules containing both amino and hydroxyl functionalities can be valuable monomers for the synthesis of specialty polymers. The bifunctional nature of this compound could allow it to be incorporated into polyamides or polyurethanes, potentially creating materials with unique chiral recognition properties or specific thermal and mechanical characteristics.

In the realm of asymmetric catalysis, chiral ligands are essential for synthesizing enantiomerically pure compounds, a critical need in the pharmaceutical industry. Chiral amino alcohols are a well-established class of ligands for a variety of metal-catalyzed reactions. The this compound could theoretically be used to form complexes with metals like rhodium, ruthenium, or palladium to catalyze reactions such as asymmetric hydrogenation or transfer hydrogenation. However, the scientific literature does not currently highlight its use over other more readily available or more effective chiral amino alcohol ligands. The development of efficient catalysts for amino acid transformations, for example, has focused on other types of chiral molecules.

Computational and Theoretical Investigations of 1r,3r 3 Aminocyclopentylmethanol and Derivatives

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. dntb.gov.ua This method is crucial for understanding the structural basis of a ligand's biological activity. The process involves preparing the 3D structure of the protein target, often obtained from databases like the Protein Data Bank (PDB), by removing water molecules and adding charges. nih.gov The ligand, such as a derivative of ((1R,3R)-3-aminocyclopentyl)methanol, is then placed into the binding site of the protein, and various conformations are sampled. nih.gov

Scoring functions are used to estimate the binding affinity, typically expressed in kcal/mol, with lower (more negative) values indicating stronger binding. biointerfaceresearch.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, derivatives of this compound, which may act as kinase modulators, can be docked into the ATP-binding site of a target kinase to predict their binding mode and affinity.

Table 1: Hypothetical Docking Results for this compound Derivatives against a Target Kinase

DerivativeModificationDocking Score (kcal/mol)Key Interacting Residues
A Parent Scaffold-7.2GLU-91, LEU-144, VAL-20
B Addition of a phenyl group-8.5GLU-91, LEU-144, PHE-160
C Addition of a chlorophenyl group-9.1GLU-91, LEU-144, PHE-160, THR-89
D N-methylation-7.0LEU-144, VAL-20

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dntb.gov.ua MD simulations are used to assess the stability of the docked pose, analyze the conformational flexibility of both the ligand and the protein, and calculate binding free energies. mdpi.com By simulating the system in a realistic environment (e.g., in a box of water molecules), researchers can observe how the ligand settles into its binding pocket and whether the key interactions predicted by docking are maintained. mdpi.com

MD simulations are also invaluable for studying binding kinetics, providing estimates for the association (k_on) and dissociation (k_off) rate constants. nih.gov A ligand's therapeutic efficacy is often related not just to its binding affinity, but also to its residence time on the target, which is determined by the k_off rate. Conformationally restrained molecules often exhibit slower association and dissociation rates compared to more flexible molecules. nih.gov For this compound derivatives, MD can elucidate how different substitutions on the cyclopentyl ring affect the molecule's conformational freedom and, consequently, its binding and unbinding kinetics from a target protein. nih.gov

Table 2: Sample Data from Molecular Dynamics Simulations

DerivativeDocking Pose Stability (RMSD, Å)Predicted Binding Free Energy (MM/GBSA, kcal/mol)
A 1.1 ± 0.3-45.6
B 1.4 ± 0.4-62.3
C 1.3 ± 0.2-68.9

Quantum Chemical Calculations (e.g., Density Functional Theory) for Energetics and Stereochemical Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of electronic structure, making them suitable for studying the intrinsic properties of molecules. ed.ac.uk DFT can be used to calculate a wide range of properties, including optimized molecular geometry, distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

For a chiral molecule like this compound, DFT is essential for predicting the relative stabilities of different stereoisomers and their preferred conformations. These calculations can rationalize why one stereoisomer exhibits greater biological activity than another. Furthermore, DFT can be used to model reaction mechanisms and predict the energetics of metabolic transformations, providing insights into a compound's potential stability and reactivity in a biological system. For example, DFT calculations could be employed to compare the energetic profiles of the (1R,3R) isomer with its (1S,3R) or (1S,3S) counterparts. chemsrc.comchemspider.com

Table 3: Hypothetical DFT-Calculated Properties for Stereoisomers

StereoisomerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
(1R,3R) 0.002.15.8
(1S,3R) +1.252.55.9
(1S,3S) +0.452.35.8

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect specific structural features of a molecule to its biological activity. nih.gov Computationally, this is often achieved by building a model that correlates calculated properties (e.g., docking scores, binding free energies, electronic properties) of a series of analogs with their experimentally measured activities. unar.ac.id For instance, by systematically modifying the this compound scaffold and calculating the resulting change in binding affinity, researchers can identify which functional groups and positions on the molecule are critical for potent activity.

Similarly, Structure-Property Relationship (SPR) studies link molecular structure to physicochemical properties like solubility, lipophilicity (LogP), and polar surface area (PSA). These properties are crucial for a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computational tools can accurately predict these properties, helping to guide the optimization of derivatives to ensure they have drug-like characteristics. nih.gov

Table 4: Example of a Computationally-Derived SAR/SPR Table

Modification to (1R,3R) ScaffoldPredicted Activity (IC50, nM)Calculated LogPCalculated PSA (Ų)
None (Parent) 520-0.51 chemsrc.com46.25 chemsrc.com
Add 4-fluorophenyl at N-terminus 851.846.25
Convert -CH2OH to -COOH 1500-0.863.32
Add cyclopropyl (B3062369) at N-terminus 2100.746.25

Computational-Aided Drug Discovery (CADD) and Virtual Screening Applications

Computational-Aided Drug Discovery (CADD) encompasses a range of methods used to identify and optimize new drug candidates. taylorandfrancis.comnih.gov One of the most powerful CADD techniques is virtual screening, where vast libraries of compounds are computationally docked against a biological target to identify potential "hits." nih.gov This approach is significantly faster and less expensive than experimental high-throughput screening (HTS). nih.gov

The process often begins with a large database of millions of compounds. These are filtered based on physicochemical properties (to remove non-drug-like molecules) and then docked into the target protein. nih.gov The top-scoring compounds are then visually inspected for sensible binding modes and key interactions before being selected for experimental testing. nih.govnih.gov A virtual screen could be initiated using the this compound scaffold to search for novel derivatives with potentially improved activity against a specific therapeutic target. nih.gov

Table 5: Typical Funnel of a Virtual Screening Campaign

StageNumber of CompoundsMethod
Initial Library 5,000,000Commercial Database
Lipinski's Rule Filtering 3,500,000Property Calculation
High-Throughput Docking 3,500,000Structure-based Docking
Top 1% by Score 35,000Score-based Ranking
Visual Inspection & Clustering 1,000Manual Selection
Final Hits for Purchase 100-200Experimental Validation

Future Research Directions and Scalability Considerations

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing ((1R,3R)-3-aminocyclopentyl)methanol is a key area of ongoing research. Traditional chemical syntheses often involve multiple steps, hazardous reagents, and challenging purifications. Modern approaches are increasingly focusing on chemoenzymatic and catalytic asymmetric methods to overcome these limitations.

Future research will likely focus on:

Enzyme Evolution: Engineering more robust and selective enzymes for the key stereochemical steps.

Process Intensification: Developing continuous flow processes to improve yield, reduce waste, and enhance safety.

Green Solvents: Utilizing aqueous media or other environmentally friendly solvents to minimize the ecological impact. nih.gov

Catalytic Asymmetric Synthesis: Exploring novel metal-based or organocatalysts for the direct asymmetric synthesis of the aminocyclopentanol core, which could significantly shorten the synthetic sequence. chemtek.co.in

Synthesis StrategyKey FeaturesPotential Advantages
Chemoenzymatic Synthesis Use of isolated enzymes or whole-cell systems for stereoselective transformations. nih.govpharmaceuticalprocessingworld.comHigh enantioselectivity, mild reaction conditions, reduced environmental impact.
Catalytic Asymmetric Synthesis Employment of chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity. chemtek.co.inHigh efficiency, potential for novel bond formations, atom economy.
Green Chemistry Approaches Focus on reducing waste, using renewable starting materials, and employing safer solvents. nih.govImproved sustainability, lower process costs, enhanced safety.

Expansion of Applications in Drug Discovery beyond Current Classes

The carbocyclic cyclopentane (B165970) ring of this compound serves as a rigid scaffold that can mimic the furanose ring of natural nucleosides. This has led to its incorporation into carbocyclic nucleoside analogues, which exhibit increased metabolic stability due to the replacement of the glycosidic oxygen with a methylene (B1212753) group. wikipedia.org A notable example is the role of its precursor in the synthesis of carbocyclic-ddA, an antiviral agent effective against the hepatitis B virus. nih.govpharmaceuticalprocessingworld.com

The future applications of this scaffold are not limited to antiviral agents. The primary amine and hydroxymethyl groups provide versatile handles for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various therapeutic targets.

Potential future applications include:

Anticancer Agents: Many carbocyclic nucleosides have demonstrated significant antitumor activity. wikipedia.orgnih.gov

Immunomodulators: The rigid scaffold can be used to design mimetics of signaling molecules involved in the immune response.

Enzyme Inhibitors: The stereochemically defined structure can be exploited to design potent and selective inhibitors for enzymes implicated in various diseases.

Therapeutic AreaRationale for Application
Antiviral The carbocyclic core mimics natural nucleosides, acting as a chain terminator for viral polymerases. nih.govpharmaceuticalprocessingworld.comwikipedia.org
Anticancer Potential to interfere with DNA replication and other cellular processes in rapidly dividing cancer cells. wikipedia.orgnih.gov
Immunomodulation The scaffold can be functionalized to interact with specific receptors or enzymes in the immune system.

Advanced in Silico Methods for Rational Design and Optimization

Computational tools are becoming indispensable in modern drug discovery. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can significantly accelerate the design and optimization of novel drug candidates based on the this compound scaffold. wikipedia.orgworldpharmatoday.comchemscene.comresearchgate.net

QSAR studies can establish mathematical relationships between the structural features of derivatives and their biological activities, enabling the prediction of the potency of novel compounds before their synthesis. worldpharmatoday.comchemscene.comresearchgate.net Molecular docking can predict the binding modes of these derivatives within the active site of a target protein, providing insights for structure-based design. worldpharmatoday.com

Future research in this area will likely involve:

Development of specific QSAR models for various biological activities of this compound derivatives.

Use of artificial intelligence and machine learning to analyze large datasets and identify novel structural motifs with desired properties. researchgate.net

Integration of computational and experimental data to create a feedback loop for rapid optimization of lead compounds.

In Silico MethodApplication in Drug Design
QSAR Predicts the biological activity of new derivatives based on their chemical structure. worldpharmatoday.comchemscene.comresearchgate.net
Molecular Docking Visualizes and predicts the binding interactions between a ligand and its target protein. worldpharmatoday.com
Molecular Dynamics Simulates the dynamic behavior of the ligand-protein complex to assess binding stability. worldpharmatoday.com

Industrial Scale-Up of Stereoselective Production

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, particularly for chiral molecules where maintaining stereochemical purity is paramount. pharmaceuticalprocessingworld.comchemtek.co.inworldpharmatoday.comaragen.com The successful scale-up of this compound production requires careful consideration of several factors.

Key considerations for industrial scale-up include:

Process Safety and Robustness: Ensuring that the synthetic route is safe to operate on a large scale and consistently produces the desired product with high purity. chemtek.co.in

Cost-Effectiveness: Optimizing the process to minimize the cost of raw materials, reagents, and energy consumption. worldpharmatoday.com

Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product for pharmaceutical use. pharmaceuticalprocessingworld.comaragen.com

Supply Chain Management: Establishing a reliable supply chain for starting materials and intermediates. worldpharmatoday.com

Chemoenzymatic processes, while offering high selectivity, can face challenges in scale-up related to enzyme stability, cofactor regeneration, and downstream processing. nih.gov Overcoming these hurdles through process optimization and engineering will be crucial for the commercial viability of this compound and its derivatives. The use of whole-cell biocatalysts can sometimes simplify the process and reduce costs associated with enzyme purification. nih.gov

Challenge in Scale-UpPotential Solution
Maintaining Stereoselectivity Use of highly selective catalysts (enzymatic or chemical); process control and monitoring. chemtek.co.in
Process Safety Thorough process hazard analysis; use of less hazardous reagents and solvents. chemtek.co.in
Cost of Chiral Reagents/Catalysts Development of highly efficient catalysts with low loading; catalyst recycling.
Downstream Processing Optimization of purification methods (e.g., crystallization) to ensure high purity.

Q & A

Basic: What are the key synthetic routes for ((1R,3R)-3-aminocyclopentyl)methanol, and how can intermediates be purified effectively?

Answer:
The synthesis typically involves carbamate-protected intermediates. For example, tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate is a common precursor, synthesized via reductive amination or stereoselective cyclization. Catalytic hydrogenation or palladium-mediated deprotection (e.g., using Pd/C in methanol) is employed to remove the Boc group . Purification often combines column chromatography (silica gel, eluting with EtOAc/hexane gradients) followed by recrystallization. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak® IA) is critical for isolating enantiopure forms .

Advanced: How can enantiomeric purity be rigorously validated during synthesis?

Answer:
Enantiomeric excess (ee) is assessed using chiral analytical methods:

  • Chiral HPLC : Utilize columns with cellulose- or amylose-based stationary phases (e.g., Daicel® AD-H) under isocratic conditions (heptane:IPA:DEA = 90:10:0.1) .
  • NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in 1H^1H NMR spectra for enantiomers .
  • Polarimetry : Specific rotation values (e.g., [α]D25=+12.5[α]_D^{25} = +12.5^\circ in MeOH) confirm consistency with literature .

Basic: What spectroscopic techniques are most reliable for structural confirmation?

Answer:

  • X-ray Crystallography : Definitive proof of stereochemistry is achieved via single-crystal analysis. For example, bond angles (e.g., C–C–N = 109.3°) and torsion angles (e.g., −117.9° for cyclopentyl rings) validate the (1R,3R) configuration .
  • NMR : 1H^1H and 13C^13C NMR identify key groups:
    • Methanol proton: δ 3.45–3.60 (multiplet, -CH2_2OH).
    • Cyclopentylamine protons: δ 1.50–2.10 (m, cyclopentane backbone) .
  • FT-IR : Peaks at 3350 cm1^{-1} (N–H stretch) and 1050 cm1^{-1} (C–O stretch) confirm functional groups .

Advanced: How can computational modeling optimize reaction conditions for stereoselective synthesis?

Answer:

  • Density Functional Theory (DFT) : Simulate transition states to predict enantioselectivity. For example, calculate activation energies for competing pathways (e.g., syn vs. anti addition in reductive amination) .
  • Molecular Dynamics (MD) : Model solvent effects (e.g., methanol vs. THF) on reaction kinetics. MD simulations of Pd-catalyzed hydrogenation reveal solvent polarity’s role in stabilizing intermediates .
  • Machine Learning : Train models on existing reaction data (e.g., yield, ee) to predict optimal catalysts (e.g., Ru-BINAP complexes) .

Basic: What are common impurities in this compound, and how are they mitigated?

Answer:

  • Diastereomeric Byproducts : Result from incomplete stereocontrol. Mitigation includes using chiral auxiliaries (e.g., (1R)-1-phenylethylamine) or asymmetric catalysis .
  • Residual Solvents : GC-MS detects traces of methanol or DMF. Purge with vacuum drying (40°C, 24 hr) .
  • Oxidation Products : Monitor for methanolic aldehyde derivatives via LC-MS. Add antioxidants (e.g., BHT) during storage .

Advanced: How is this compound applied in drug discovery workflows?

Answer:

  • 5-HT4_4 Receptor Agonists : The compound serves as a bicyclic amine precursor in ligands like 1-{4-[2-((1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}ethanone. Activity is validated via radioligand binding assays (Ki_i < 10 nM) .
  • Antiglaucoma Agents : Derivatives like travoprost (a prostaglandin analog) incorporate similar stereochemical motifs for intraocular pressure modulation .
  • Kinase Inhibitors : The aminocyclopentanol scaffold is functionalized with aryl groups for ATP-binding site targeting (IC50_{50} assays in Hela cells) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at −20°C under nitrogen to prevent oxidation.
  • Moisture Sensitivity : Use desiccants (silica gel) in sealed vials. Water content <0.1% (Karl Fischer titration) .
  • Light Sensitivity : Amber glass vials prevent photodegradation. Monitor via UV-Vis (λ = 270 nm) for absorbance shifts .

Advanced: How do conflicting crystallographic data (e.g., bond lengths) impact structural assignments?

Answer:

  • R-Factor Analysis : Compare experimental R-values (e.g., 0.043 for high-quality datasets) with computational models. Discrepancies >0.05 suggest refinement errors .
  • Hirshfeld Surface Analysis : Resolve ambiguities in hydrogen bonding (e.g., N–H⋯Br interactions) by mapping close contacts .
  • Cambridge Structural Database (CSD) : Cross-validate bond lengths (e.g., C–N = 1.47 Å) against similar cyclopentylamines .

Basic: What regulatory guidelines govern the use of this compound in preclinical studies?

Answer:

  • ICH Q3A/B : Impurity thresholds (e.g., ≤0.15% for unknown impurities) must be met.
  • USP <621> : Chromatographic purity ≥95% (HPLC, 254 nm) .
  • OECD 423 : Acute oral toxicity testing (LD50_{50} > 2000 mg/kg in rats) is required for safety dossiers .

Advanced: How can metabolic stability be predicted for derivatives of this compound?

Answer:

  • In Silico Tools : Use ADMET Predictor™ to estimate hepatic extraction ratios (e.g., EH < 0.3 indicates low clearance) .
  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS (t1/2_{1/2} > 60 min preferred) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (IC50_{50} > 10 µM desired) to avoid drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.